molecular formula C15H17F2N5O B14882218 (R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one

(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one

Cat. No.: B14882218
M. Wt: 321.33 g/mol
InChI Key: YATLSBYOPGDROM-GFCCVEGCSA-N
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Description

®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, difluorophenyl group, and a triazolopyrazinyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyrazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the difluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Amino group addition: The amino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, ®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one: The enantiomer of the compound , with similar but distinct biological activity.

    3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one: A racemic mixture of the compound, with different pharmacokinetic properties.

    4-(2,5-Difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one: A structurally similar compound lacking the amino group, with different chemical reactivity.

Uniqueness

The uniqueness of ®-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one lies in its specific stereochemistry and functional groups. These features confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17F2N5O

Molecular Weight

321.33 g/mol

IUPAC Name

(3R)-3-amino-4-(2,5-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one

InChI

InChI=1S/C15H17F2N5O/c16-11-1-2-13(17)10(5-11)6-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21/h1-2,5,9,12H,3-4,6-8,18H2/t12-/m1/s1

InChI Key

YATLSBYOPGDROM-GFCCVEGCSA-N

Isomeric SMILES

C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N

Canonical SMILES

C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N

Origin of Product

United States

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